molecular formula C11H17BrN2O3 B7954419 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide

Cat. No.: B7954419
M. Wt: 305.17 g/mol
InChI Key: MJAZLLZMNAZCJG-UHFFFAOYSA-N
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Description

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is catalyzed by copper(I) or ruthenium(II) catalysts . The reaction conditions often include the use of solvents such as methanol and the presence of a base like sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide is unique due to its specific combination of the isoxazole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-methyl-4-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3.BrH/c1-8-9(10(11(14)15)12-16-8)7-13-5-3-2-4-6-13;/h2-7H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAZLLZMNAZCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2CCCCC2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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